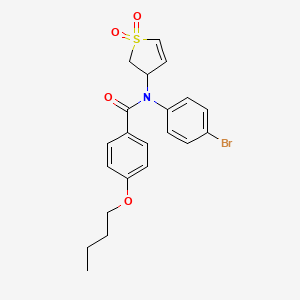

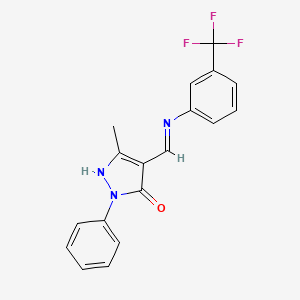

3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam ring. Pyrazolones are known for their various biological activities and their ability to form complexes with metals, which can enhance their activity and applications .

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves the condensation of phenylhydrazine with β-keto esters or β-diketones. In the case of 3-Methyl-1-phenyl-2-pyrazolin-5-one, it can react with malononitrile to yield a dicyanomethylene derivative, which can further react with amines and phenols to produce various substituted pyrazolones . Additionally, the reaction of pyrazolone derivatives with benzylidenemalononitrile can lead to the formation of oxopyrazolinylpyridines and related heterocyclic systems .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives can be elucidated using spectroscopic methods such as NMR, UV-Vis, IR, and ESR. X-ray diffraction studies can provide detailed insights into the crystal structure, including weak H-bonding and dimeric associations . The molecular structure is crucial for understanding the reactivity and interaction of pyrazolones with other molecules, including metal ions .

Chemical Reactions Analysis

Pyrazolone derivatives exhibit a wide range of chemical reactivity. They can form complexes with various metal ions, which are often characterized by their stability constants . These complexes can be used for the spectrophotometric determination of trace elements due to their ability to act as group-extraction reagents . Pyrazolones can also undergo reactions with carboxylic acid chlorides, dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid to yield acylated, aminomethylene, dicyanomethylene, and hydroximino derivatives, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can affect the electron distribution and reactivity of the molecule. The solubility, melting point, and stability of these compounds can vary significantly, which is important for their practical applications. The potentiometric and thermodynamic studies of pyrazolone derivatives and their metal complexes can reveal their dissociation constants, metal-ligand stability constants, and thermodynamic parameters such as ΔG, ΔH, and ΔS .

科学的研究の応用

Synthesis and Characterization

- The compound has been utilized as a key starting compound for the synthesis of new pyrazole derivatives, indicating its importance in the synthesis of complex organic molecules (El‐Metwally & Khalil, 2010).

- It's involved in environmentally benign synthesis methods of fluorinated pyrazolone derivatives, highlighting its role in the development of environmentally friendly synthetic routes (Shelke et al., 2007).

Biological Activity and Medicinal Chemistry

- The compound serves as a precursor for Schiff base compounds with reported antibacterial activities, showing its potential in medicinal chemistry and drug design (Liu et al., 2012).

- It's been used in the synthesis of various novel compounds with potential anti-inflammatory, analgesic, and antimicrobial activities, indicating its significance in the discovery of new therapeutic agents (Abbady & Youssef, 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-2-phenyl-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O/c1-12-16(17(25)24(23-12)15-8-3-2-4-9-15)11-22-14-7-5-6-13(10-14)18(19,20)21/h2-11,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIMRCHVQSYFOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)

![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)

![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)

![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)